2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide
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Overview
Description
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the Bromophenyl and Pyridinyl Groups: The bromophenyl and pyridinyl groups are introduced through nucleophilic substitution reactions.
S-Alkylation: The sulfanyl group is introduced via S-alkylation reactions, where the triazole thiol reacts with alkyl halides in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with diethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide has been explored for its potential in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The bromophenyl and pyridinyl groups can enhance binding affinity and specificity. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide
Uniqueness
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide is unique due to the presence of the pyridinyl group, which can enhance its binding affinity and specificity for certain biological targets. Additionally, the combination of the triazole ring with the sulfanyl and acetamide groups provides a versatile scaffold for further modifications and applications.
Properties
CAS No. |
477329-97-8 |
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Molecular Formula |
C19H20BrN5OS |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N,N-diethylacetamide |
InChI |
InChI=1S/C19H20BrN5OS/c1-3-24(4-2)17(26)13-27-19-23-22-18(14-6-5-11-21-12-14)25(19)16-9-7-15(20)8-10-16/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
BCXAFVMXIFVOEP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CN=CC=C3 |
Origin of Product |
United States |
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